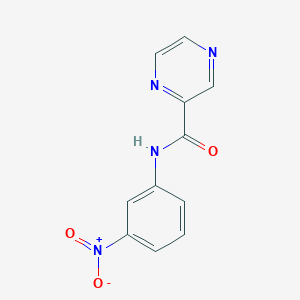

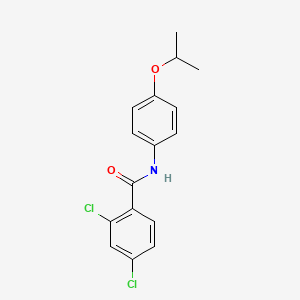

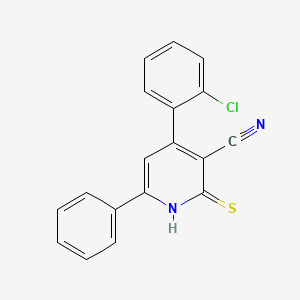

![molecular formula C21H22N2O B5637830 5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5637830.png)

5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives often involves multi-step chemical processes starting from 5H-dibenzo[b,f]azepine. A notable method includes phosgenation followed by reactions with hydrazine hydrate, aromatic aldehydes, and chloroacetyl chloride in the presence of triethylamine to yield various derivatives (Bhatt & Patel, 2005), (Bhatt & Patel, 2006).

Molecular Structure Analysis

The molecular structure of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives has been elucidated through spectral studies and X-ray diffraction, confirming the azepine ring adopts a boat conformation. Detailed structural analysis has been performed on derivatives to understand their conformational dynamics and bonding characteristics (Shankar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives involves various functional group modifications and ring transformations. Notable reactions include palladium-catalyzed double C-H bond activation leading to the synthesis of dibenzo[c,e]azepine-5,7(6H)-diones and diastereoselective syntheses involving Pd(II)-catalyzed [5 + 2] annulation processes (Kondapalli et al., 2017), (Bai et al., 2017).

Physical Properties Analysis

The physical properties, including crystal structure and vibrational spectra, of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives, have been extensively studied. These studies provide insights into the compound's stability, conformation, and intermolecular interactions, highlighting the importance of the azepine core in determining the physical characteristics of these molecules (Muthu & Renuga, 2013).

Chemical Properties Analysis

The chemical properties of “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” derivatives, including their reactivity patterns, functional group transformations, and interaction capabilities, have been detailed through synthetic and analytical methods. These properties are crucial for understanding the versatility of the compound in synthetic chemistry and potential applications (Jalal et al., 2014).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine” would likely be similar to those of Carbamazepine. Carbamazepine can cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause an allergic skin reaction, and may damage fertility or the unborn child .

Direcciones Futuras

The synthesis of azepines, including “5-(1-azepanylcarbonyl)-5H-dibenzo[b,f]azepine”, is a significant area of research in medicinal chemistry. Future directions may include the development of new synthetic strategies for the preparation of azepines, as well as the exploration of their potential pharmacological properties .

Propiedades

IUPAC Name |

azepan-1-yl(benzo[b][1]benzazepin-11-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c24-21(22-15-7-1-2-8-16-22)23-19-11-5-3-9-17(19)13-14-18-10-4-6-12-20(18)23/h3-6,9-14H,1-2,7-8,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFWEBGYVSJWDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

azepan-1-yl(5H-dibenzo[b,f]azepin-5-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

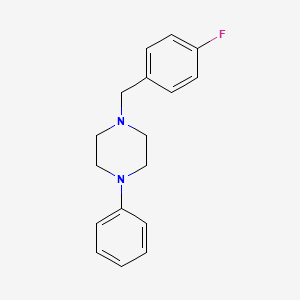

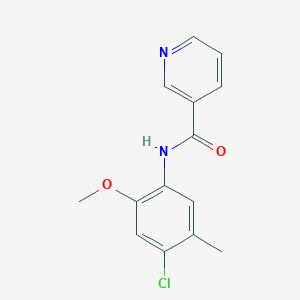

![2-(3-methoxyphenyl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637762.png)

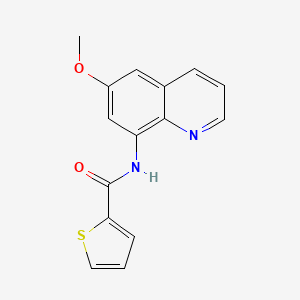

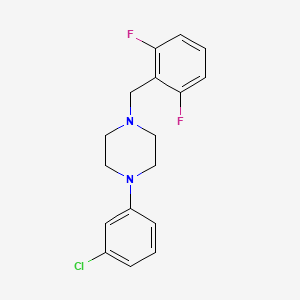

![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(phenylthio)acetyl]pyrrolidin-3-amine](/img/structure/B5637778.png)

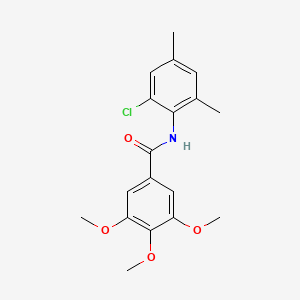

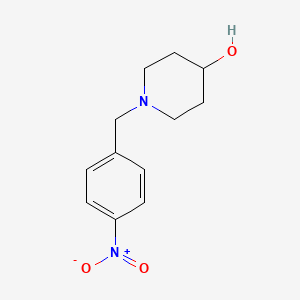

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B5637813.png)

![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5637820.png)

![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)